Dehydrofalcarinol

Description

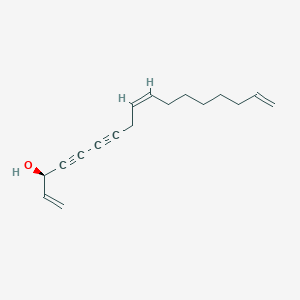

Structure

3D Structure

Properties

Molecular Formula |

C17H22O |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

(3R,9Z)-heptadeca-1,9,16-trien-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,10-11,17-18H,1-2,5-9,12H2/b11-10-/t17-/m1/s1 |

InChI Key |

JRLHSTVTOOELAF-QXPKXGMISA-N |

Isomeric SMILES |

C=CCCCCC/C=C\CC#CC#C[C@@H](C=C)O |

Canonical SMILES |

C=CCCCCCC=CCC#CC#CC(C=C)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Isolation from Terrestrial Plant Families

Polyacetylenes, including dehydrofalcarinol, are a class of natural products characterized by the presence of carbon-carbon triple bonds. They are widely distributed in various organisms, but the majority derived from fatty acids have been isolated from the Asteraceae, Apiaceae, and Araliaceae families. mdpi.com

Apiaceae

The Apiaceae family, also known as Umbelliferae, is a significant source of polyacetylenes of the falcarinol (B191228) type, which are structurally related to dehydrofalcarinol. mdpi.comsci-hub.se These are often aliphatic C17-polyacetylenes derived from oleic acid. sci-hub.se Dehydrofalcarinol itself has been noted in the context of polyacetylenes found in the Apiaceae. google.comgoogle.com

Araliaceae

The Araliaceae family is another important source of polyacetylenes, including dehydrofalcarinol and its derivatives. Like the Apiaceae, this family is known for containing C17-acetylenes of the falcarinol type. mdpi.com Dehydrofalcarinol has been isolated from species within this family. nih.govtandfonline.com For instance, 11,12-dehydrofalcarinol has been isolated from Hedera rhombea and Hedera helix. nih.govtandfonline.comresearchgate.neticm.edu.pl Dehydrofalcarindiol, a related compound, has also been reported in Dendropanax arboreus (Araliaceae). mdpi.com

Asteraceae (Compositae)

The Asteraceae family, also known as Compositae, reports the highest number of polyacetylenes, with over 1100 compounds identified. mdpi.com Dehydrofalcarinol-type polyacetylenes are a characteristic structural type found in this family, particularly as C17-derivatives. mdpi.com The tribes Anthemideae, Heliantheae, and Cynareae within the Asteraceae are especially rich in the structural variation of polyacetylenes. mdpi.com The co-occurrence of the dehydrofalcarinol type with other polyacetylene types is a significant chemotaxonomic feature in this family. mdpi.comresearchgate.net

Specific Plant Genera and Species

Dehydrofalcarinol has been identified in specific genera and species within these plant families, highlighting its presence in various plants with diverse geographical distributions.

Genus Artemisia (e.g., A. borealis, A. halodendron, A. capillaris, A. ordosica, A. palustris)

Species within the genus Artemisia (Asteraceae) are known to contain dehydrofalcarinol and related acetylenes. mdpi.comresearchgate.netdoi.orgnih.gov The dehydrofalcarinol type of polyacetylene is a characteristic biogenetic trend in Artemisia, particularly segregating species of the subgenus Dracunculus. mdpi.comresearchgate.netnih.gov Dehydrofalcarinol has been specifically reported in Artemisia dracunculus L. mdpi.comdoi.org and Artemisia palustris. nih.gov Dehydrofalcarinone (B1239134) and dehydrofalcarinol have been identified in the essential oil of Artemisia capillaris. ajpsonline.comneocities.org While the provided text mentions A. halodendron and A. ordosica in the context of dehydrofalcarindiol, it reinforces the presence of dehydrofalcarinol-type compounds within the genus Artemisia. mdpi.com

| Artemisia Species | Compound(s) Reported | Reference |

| Artemisia dracunculus | Dehydrofalcarinol, Dehydrofalcarinone, Dehydrofalcarindiol, Dehydrofalcarinonol | mdpi.comdoi.org |

| Artemisia palustris | Dehydrofalcarinol | nih.gov |

| Artemisia capillaris | Dehydrofalcarinone, Dehydrofalcarinol | ajpsonline.comneocities.org |

| Artemisia halodendron | Dehydrofalcarindiol | mdpi.com |

| Artemisia ordosica | Dehydrofalcarindiol | mdpi.com |

Genus Hedera (e.g., H. helix, H. rhombea)

Species of the genus Hedera (Araliaceae), such as Hedera helix (common ivy) and Hedera rhombea, have been found to contain dehydrofalcarinol. nih.govtandfonline.comresearchgate.neticm.edu.pl Specifically, 11,12-dehydrofalcarinol has been isolated from Hedera rhombea and Hedera helix. nih.govtandfonline.comresearchgate.neticm.edu.pl

| Hedera Species | Compound(s) Reported | Reference |

| Hedera rhombea | 11,12-Dehydrofalcarinol | nih.govtandfonline.comekb.eg |

| Hedera helix | 11,12-Dehydrofalcarinol | researchgate.neticm.edu.pleuropa.eu |

Genus Dendropanax (e.g., D. arboreus, D. macrocarpus)

Species within the genus Dendropanax, belonging to the family Araliaceae, are known sources of dehydrofalcarinol and related polyacetylenes. Dendropanax arboreus has been shown to contain dehydrofalcarinol, alongside other cytotoxic polyacetylenes such as falcarinol, a diynene, falcarindiol (B120969), and dehydrofalcarindiol. nih.govacs.orgneocities.org The presence of dehydro compounds like dehydrofalcarinol in Araliaceae is considered unusual and may serve as a chemotaxonomic marker for the genus Dendropanax. researchgate.net Didymopanax macrocarpus (which may be referred to under Dendropanax in some contexts) has also been reported to contain dehydrofalcarinol. nih.gov

Research on Dendropanax arboreus has indicated that dehydrofalcarinol is among the cytotoxic compounds present in the crude organic extract of the plant. nih.govacs.org Studies comparing the cytotoxicities of dehydrofalcarinols and corresponding falcarinols in D. arboreus suggest that the presence of the characteristic vinyl end group in dehydrofalcarinol leads to a slight reduction in potency compared to its saturated counterpart. mdpi.com

Other Significant Plant Sources (e.g., Eryngium triquetrum, Viguiera incana)

Dehydrofalcarinol has also been identified in other plant species from different families. Eryngium triquetrum Vahl, a species belonging to the Apiaceae family, is another reported source of dehydrofalcarinol. researchgate.netresearchgate.net Phytochemical studies on Eryngium species, including E. triquetrum, have revealed a secondary metabolite pattern often dominated by oxygenated C₁₇ polyacetylenes. researchgate.net While falcarinol is often a dominant compound in the essential oil of E. triquetrum, dehydrofalcarinol has also been isolated. researchgate.netjrespharm.com

Viguiera incana, a plant species in the Asteraceae family, has also been found to contain dehydrofalcarinol, occurring alongside falcarinol acetate (B1210297). amazon.comamazon.de The dehydrofalcarinol type of polyacetylenes is common in certain tribes of the Asteraceae, such as Anthemideae, Astereae, and Heliantheae. mdpi.com

Other plants where dehydrofalcarinol or related dehydrofalcarinol-type polyacetylenes have been reported include Artemisia palustris nih.gov, Hedera helix (common ivy) ekb.egnotulaebotanicae.ro, and Gymnaster koraiensis. mdpi.com

Here is a summary of some plant sources:

| Plant Species | Family | Reference |

| Dendropanax arboreus | Araliaceae | nih.govacs.org |

| Didymopanax macrocarpus | Araliaceae | nih.gov |

| Eryngium triquetrum | Apiaceae | researchgate.netresearchgate.net |

| Viguiera incana | Asteraceae | amazon.comamazon.de |

| Artemisia palustris | Asteraceae | nih.gov |

| Hedera helix | Araliaceae | ekb.egnotulaebotanicae.ro |

| Gymnaster koraiensis | Asteraceae | mdpi.com |

Occurrence in Fungi and Bacteria

Polyacetylenes, including those of the dehydrofalcarinol type, are not exclusively found in plants but are also distributed in other organisms, including fungi and bacteria. mdpi.comsemanticscholar.orgresearchgate.net Naturally occurring polyacetylenes are characterized by the formation of triple bonds and can be derived from different metabolic routes, including the fatty acid pathway, which is found in bacteria, fungi, and other organisms. mdpi.com While the majority of reported polyacetylenes are from plants, their presence in fungal and bacterial species indicates a broader biological distribution. mdpi.comresearchgate.net Research efforts are ongoing to explore bioactive metabolites from fungi and bacteria. orcid.org

Tissue-Specific Accumulation Patterns

The accumulation of dehydrofalcarinol and related polyacetylenes can vary within different tissues of a plant. While specific detailed data on the tissue-specific accumulation patterns solely for dehydrofalcarinol is limited in the provided search results, studies on related polyacetylenes and the general distribution in plants offer some insights.

Polyacetylenes are often found in the roots of plants, serving as a defense mechanism against fungal diseases. wikipedia.orgamazon.com For instance, falcarinol, a related compound, accumulates in carrot roots and protects them from fungal pathogens. wikipedia.orgamazon.com Studies on Eryngium species have investigated the chemical composition of essential oils from different parts of the plant, including aerial parts and roots, revealing variations in the concentration of polyacetylenes like falcarinol. researchgate.netjrespharm.com

In Artemisia capillaris, dehydrofalcarinol was identified in the essential oil, and the distribution of volatile components in different parts of the plant, such as fine stem and leaves, was described, indicating tissue-specific variations in the concentration of dehydrofalcarinol and other compounds. neocities.org

Research on Dendropanax morbifera, another species in the Araliaceae family, has involved obtaining extracts from different tissues, including heartwood, stem bark, and leaves, suggesting investigations into the distribution of compounds, potentially including dehydrofalcarinol, within these tissues. researchgate.netresearchgate.net

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors

The biosynthesis of dehydrofalcarinol is understood to originate from common fatty acids nih.govresearchgate.net.

Fatty Acid Derivatives (e.g., β-hydroxyoleic acid, linoleic acid)

Several fatty acid derivatives have been proposed as biosynthetic precursors for dehydrofalcarinol and related polyacetylenes. β-Hydroxyoleic acid is suggested as a precursor, potentially incorporating into downstream products through processes involving desaturation and expulsion of CO2, followed by dehydration nih.govmdpi.com. Linoleic acid is also considered a primary substrate in the biosynthesis of acetylenic fatty acids, undergoing conversion to crepenynic acid through the action of an acetylenase, which represents an initial step in the formation of polyacetylenes in plants like those in the Asteraceae family mdpi.comresearchgate.net. Oleic acid is another unsaturated fatty acid from which C18 acetylenes like crepenynic acid and dehydrocrepenynic acid are produced via dehydrogenation, and these are further converted to C17 acetylenes through β-oxidation researchgate.netmdpi.com.

Enzymatic Transformations

The formation of the unique triple bonds and other functional groups in dehydrofalcarinol involves specific enzymatic activities nih.govmdpi.com.

Desaturase and Acetylenase Activities

Desaturase and acetylenase enzymes play crucial roles in introducing double and triple bonds into the fatty acid chain nih.govmdpi.com. Further desaturation steps, mediated by desaturase and acetylenase activities, lead to compounds with multiple conjugated triple bonds mdpi.com. Acetylenases are recognized as enzymes that catalyze the formation of triple bonds, such as the conversion of linoleate (B1235992) to crepenynate (B1232503) researchgate.net.

Hydroxylation and Dehydration Processes

Hydroxylation and dehydration processes are also hypothesized to be involved in the biosynthesis of polyacetylenes, contributing to the formation of unsaturated metabolite pairs nih.gov. The introduction of oxygen substituents, such as the hydroxyl groups at C-3 and C-8 in dehydrofalcarinol, is likely a result of hydroxylation reactions mdpi.com. Subsequent dehydration steps can lead to the formation of double bonds, such as the characteristic vinyl end group in dehydrofalcarinol, following desaturation and CO2 expulsion from a precursor like β-hydroxyoleic acid mdpi.com.

Divergent Biosynthetic Trends of Polyacetylenes

The biosynthesis of polyacetylenes exhibits divergent trends, leading to various structural types nih.govmdpi.comresearchgate.net.

Formation of C17-Diynes

A significant diversion in the main biosynthetic route of polyacetylenes is the formation of C17-diynes, which includes compounds of the dehydrofalcarinol type mdpi.comresearchgate.net. This biogenetic trend is observed in various genera within the Asteraceae and other related families like Araliaceae and Apiaceae, where C17-acetylenes of the dehydrofalcarinol and falcarinol (B191228) types are significant chemical features mdpi.com. The formation of these C17 compounds from C18 precursors often involves chain-shortening processes, such as β-oxidation researchgate.net.

Compound Table

| Compound Name | PubChem CID |

| Dehydrofalcarinol | 13895593 |

| Falcarinol | 5281149 |

| Linoleic acid | 5280450 |

| α-Linolenic acid | 5280934 |

| Falcarindiol (B120969) | 5281148 |

| Crepenynic acid | Not found |

| β-hydroxyoleic acid | Not found |

| Dehydrocrepenynic acid | Not found |

Detailed Research Findings

Research using isotopic tracers has helped determine the main biosynthetic sequence of fatty-acid-derived acetylenes mdpi.com. Starting with C18-crepenynic acid, further desaturation at the distal part of the molecule leads to methyl-triynes mdpi.com. Structural diversification occurs through oxidative chain-shortening and cyclization processes mdpi.com.

Studies on the stability of polyacetylenes in carrot juice have indicated that enzymes like desaturase, acetylenase, dehydrogenase, lipoxygenase, and peroxireductase can be responsible for their degradation researchgate.netdayawisesa.com. Thermal processing can lead to the formation of oxidized forms of falcarinol-type polyacetylenes, including dehydrofalcarinol and dehydrofalcarinone (B1239134) researchgate.netdayawisesa.com.

The co-occurrence of the dehydrofalcarinol type with other polyacetylene types, such as the aromatic capillen-isocoumarin type, represents a characteristic biogenetic trend that helps differentiate species within the genus Artemisia mdpi.comresearchgate.netmdpi.com.

Interactive Data Table Example (based on textual information - illustrative)

| Proposed Precursor | Involved Enzymes | Transformation Type |

| β-Hydroxyoleic acid | Desaturase, Dehydratase | Desaturation, Dehydration |

| Linoleic acid | Acetylenase | Acetylenation |

| C18 Acetylenes | β-oxidation | Chain Shortening |

| Fatty Acid Precursors | Desaturase, Acetylenase, Hydroxylase | Unsaturation, Oxygenation |

Chain-Shortening Mechanisms (e.g., β-oxidation, α-oxidation, mid-chain cleavage)

The biosynthesis of dehydrofalcarinol involves chain-shortening mechanisms acting upon longer-chain fatty acid precursors. While the initial precursors are typically C18 fatty acids like crepenynic acid, dehydrofalcarinol is a C17 compound, indicating a loss of one carbon atom during the biosynthetic process.

Alpha-oxidation is a minor pathway primarily occurring in peroxisomes, known to degrade branched-chain fatty acids and remove one carbon atom from the carboxyl end nih.govrammohancollege.ac.in. While the precise metabolic course of these two-carbon adjustments hasn't been experimentally demonstrated for all acetylenic natural products, the involvement of β-oxidation is proposed for chain-shortening leading to C10-derivatives of the dehydrofalcarinol type mdpi.com. Additionally, mid-chain cleavage has been suggested as a possible mechanism for the formation of C10-derivatives, particularly when C17 and C10 dehydrofalcarinol-type compounds co-exist in a plant species mdpi.com.

Another proposed link involves β-hydroxyoleic acid, an intermediate of β-oxidation, which is suggested to be connected to the falcarinol and dehydrofalcarinol pathway in Araliaceae via a β-elimination process nih.gov.

The chain-shortening processes lead to the diverse range of carbon chain lengths observed in polyacetylenes, with C17, C14, C18, C10, C13, and C15 being among the most common in terrestrial medicinal plants arabjchem.org.

In vitro and Ex vivo Biosynthesis Studies (e.g., hairy root cultures)

In vitro and ex vivo studies, particularly utilizing hairy root cultures, have proven valuable in investigating the biosynthesis of polyacetylenes, including those of the falcarinol type related to dehydrofalcarinol. Hairy root cultures are established by transforming plant tissues with Agrobacterium rhizogenes, leading to the growth of genetically modified roots that can produce secondary metabolites researchgate.net.

These culture systems offer advantages for studying biosynthesis due to their relatively rapid growth and often higher production of secondary metabolites compared to undifferentiated plant cell cultures or even parent plants researchgate.net. Studies on hairy root cultures of species known to produce polyacetylenes, such as Daucus carota (carrot) and Anethum graveolens (dill), have provided insights into the accumulation and potential biosynthesis of falcarinol-type compounds researchgate.netresearchgate.net.

Research specifically investigating carrot hairy root cultures has demonstrated their capacity to produce significant amounts of falcarinol and falcarindiol, key falcarinol-type polyacetylenes researchgate.net. These studies suggest that hairy roots can serve as a suitable system for assessing the function of candidate genes involved in the biosynthesis of major polyacetylenes researchgate.net. The development of tools like Gateway-compatible vectors for hairy-root transformation and transient expression systems further facilitates the functional analysis of genes potentially involved in falcarin biosynthesis usda.gov.

While direct detailed in vitro or ex vivo studies specifically elucidating the step-by-step biosynthesis of dehydrofalcarinol through isolated enzymes or labeled precursors in these systems are less extensively documented in the provided sources, the successful application of hairy root cultures for studying the biosynthesis and accumulation of related falcarinol-type polyacetylenes in species where dehydrofalcarinol is also found highlights the utility of this approach for future investigations into dehydrofalcarinol's specific biosynthetic pathway.

Biogenetic Relationships with Other Polyacetylene Types

Dehydrofalcarinol belongs to the falcarinol-type polyacetylenes, which share a common biogenetic origin from fatty acid precursors and are structurally related to other classes of polyacetylenes found in plants. The biosynthesis of these compounds typically initiates from common fatty acids like oleic acid, which undergoes a series of desaturation and acetylenation steps to form mono-, di-, and triacetylenic fatty acids, such as crepenynic acid and dehydrocrepenynic acid mdpi.comwikipedia.orgnih.govnih.gov.

The dehydrofalcarinol type, characterized by a C17-1,9,16-triene-4,6-diyne basic structure with oxygen substituents, represents a significant diversion point in the main polyacetylene biosynthetic route, typically occurring at the diyne level mdpi.com. This biogenetic trend is considered a conservative chemical feature observed in various genera within the Anthemideae tribe and other tribes of the Asteraceae family mdpi.com.

The falcarinol-type polyacetylenes, including dehydrofalcarinol and its more saturated analog falcarinol, also represent a significant chemical characteristic of the Apiaceae and Araliaceae families, further underscoring their shared biogenetic origins and relationships across different plant families mdpi.com. While dehydrofalcarinol is common in certain tribes of Asteraceae, falcarinol and falcarindiol are predominant in species like carrot (Daucus carota) nih.govnih.gov. These C17 compounds are all derived from the crepenynate pathway, highlighting the central role of this route in the biosynthesis of this class of polyacetylenes mdpi.comresearchgate.net.

The structural diversity among polyacetylenes arises from variations in chain length (influenced by chain-shortening mechanisms), the number and position of double and triple bonds (introduced by desaturases and acetylenases), and the presence and location of oxygen-containing functional groups mdpi.comnih.govresearchgate.net. The biogenetic relationships between these different types of polyacetylenes reflect the enzymatic machinery present in specific plant lineages and contribute to the chemotaxonomic profiles of these plant families and genera.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds like dehydrofalcarinol, providing detailed information about the arrangement of atoms and their connectivity. emerypharma.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a comprehensive analysis. emerypharma.com

¹H-NMR and ¹³C-NMR Analysis

¹H-NMR spectroscopy provides information on the types of protons present in the molecule, their chemical environments, and their coupling interactions with neighboring protons. The chemical shifts (δ), multiplicities, and coupling constants (J values) observed in the ¹H-NMR spectrum are characteristic of specific functional groups and structural fragments within dehydrofalcarinol. emerypharma.comyoutube.com For instance, signals corresponding to olefinic protons, acetylenic protons, protons adjacent to the hydroxyl group, and aliphatic methylene (B1212753) protons are observed in distinct regions of the spectrum. mdpi.comsemanticscholar.org

¹³C-NMR spectroscopy complements ¹H-NMR by revealing the carbon skeleton of the molecule. emerypharma.comyoutube.com The chemical shifts in the ¹³C-NMR spectrum are indicative of the hybridization state and electronic environment of each carbon atom. mdpi.com Analysis of the ¹³C-NMR spectrum of dehydrofalcarinol allows for the identification of signals corresponding to sp-, sp²-, and sp³-hybridized carbons, including those involved in triple bonds, double bonds, and the carbon bearing the hydroxyl group. mdpi.comsemanticscholar.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in assigning carbon signals by indicating the number of attached protons (CH₃, CH₂, CH, or quaternary carbons). mdpi.comsemanticscholar.orgmdpi.com

While specific, comprehensive ¹H and ¹³C NMR data for dehydrofalcarinol across all studies are not uniformly presented in the search results, studies on related polyacetylenes and dehydrofalcarinol itself highlight the diagnostic value of these techniques. For example, analysis of ¹H and ¹³C NMR data was instrumental in confirming the structure of dehydrofalcarinol in one study. nih.gov Another study comparing dehydrofalcarinol to a related compound noted differences in ¹H and ¹³C NMR signals corresponding to methylene groups, aiding in structural differentiation. nih.gov

Stereochemical Determination

Determining the stereochemistry of chiral centers and double bonds is a critical aspect of characterizing dehydrofalcarinol. Dehydrofalcarinol possesses a chiral center at the carbon bearing the hydroxyl group and a double bond that can exhibit Z or E isomerism. nih.govnih.gov

NMR spectroscopy plays a significant role in stereochemical analysis. The coupling constants between protons across a double bond in the ¹H-NMR spectrum can indicate its configuration; a large coupling constant (typically > 10 Hz) suggests an E configuration, while a smaller coupling constant (typically < 10 Hz) indicates a Z configuration. nih.gov One study specifically determined the C-9/C-10 double bond in dehydrofalcarinol to have a Z configuration based on the observed coupling constant of approximately 10.7 Hz between the olefinic protons. nih.gov

For determining the absolute configuration of the chiral center, methods such as the modified Mosher method, which involves derivatization of the alcohol with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and analysis of the ¹H-NMR chemical shifts of the resulting diastereomeric esters, can be employed. researchgate.net Differences in chemical shifts (Δδ) for protons in the vicinity of the chiral center in the (R)- and (S)-Mosher esters provide information about the absolute configuration. researchgate.net While the direct application of the Mosher method to dehydrofalcarinol is mentioned in the context of related compounds, it highlights a standard approach for such determinations in this class of molecules. nih.govresearchgate.net

Furthermore, the optical rotation of a purified sample can provide information about its enantiomeric purity and contribute to stereochemical characterization. nih.gov A study on a related metabolite noted a rather large optical rotation value, indicating the presence of a single enantiomer. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of dehydrofalcarinol, as well as providing insights into its structure through fragmentation analysis. nih.govrsc.org

ESI-HR-MS for Exact Mass and Fragmentation Patterns

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS) is a powerful technique for obtaining the exact mass of the molecular ion or adduct ions of dehydrofalcarinol. xmu.edu.cnmiamioh.eduspectroscopyonline.com The exact mass, measured with high accuracy, can be used to determine the elemental composition of the compound, which is crucial for confirming its molecular formula (C₁₇H₂₂O). nih.govnih.govmiamioh.edu ESI is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺) with minimal fragmentation in the source. uvic.caacdlabs.com

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, often performed in conjunction with ESI-HR-MS, involve the fragmentation of selected precursor ions. xmu.edu.cnuvic.canih.gov The resulting fragmentation pattern, a spectrum of product ions, provides structural information by revealing the characteristic ways in which the molecule breaks apart. miamioh.eduacdlabs.comnih.gov Analysis of the fragmentation pathways and the masses of the fragment ions can help confirm the presence of specific functional groups and the arrangement of carbon-carbon bonds, including the location of double and triple bonds and the hydroxyl group in dehydrofalcarinol. nih.govresearchgate.net For instance, cleavage at specific points along the hydrocarbon chain, particularly near the functional groups or sites of unsaturation, can yield diagnostic fragment ions. researchgate.net High-resolution analysis of these fragment ions allows for the determination of their elemental compositions, further aiding in structural elucidation. xmu.edu.cnnih.gov

One study reported HRESIMS data for a compound closely related to dehydrofalcarinol, providing an exact mass that supported a proposed molecular formula. nih.gov While specific fragmentation patterns for dehydrofalcarinol from ESI-HR-MS are not detailed in the search results, the general principles of MS/MS fragmentation of polyacetylenes and fatty alcohols apply.

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are essential for the isolation of dehydrofalcarinol from complex natural matrices and for its quantification in various samples. chromatographyonline.comnih.govajpp.inikm.org.my

Various chromatographic methods can be employed for the isolation of dehydrofalcarinol, including column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC). ajpp.inikm.org.my These techniques separate compounds based on differences in their physical and chemical properties, such as polarity and size, allowing for the purification of dehydrofalcarinol from other co-occurring compounds in plant extracts. ajpp.inikm.org.my Bioassay-guided fractionation, which involves testing fractions from a chromatographic separation for biological activity to guide further purification, has been used in the isolation of dehydrofalcarinol. nih.gov

HPLC is a widely used and versatile technique for both the isolation and quantification of natural products. ajpp.inikm.org.my Analytical HPLC methods can be developed to separate dehydrofalcarinol from other components in a mixture, and by using a calibrated standard, the concentration of dehydrofalcarinol in a sample can be accurately determined. ajpp.inmdpi.com The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (a mixture of solvents, often with a gradient elution) is optimized to achieve adequate separation and resolution of dehydrofalcarinol from interfering compounds. ikm.org.mymdpi.com Detection is typically achieved using UV-Vis spectroscopy, as polyacetylenes often have characteristic UV absorption profiles due to their conjugated systems. mdpi.comsemanticscholar.org Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both identification and quantification, offering high sensitivity and selectivity. researchgate.netamericanpharmaceuticalreview.comlcms.cz

Chromatographic methods have been successfully applied to isolate dehydrofalcarinol and related polyacetylenes from plant extracts. nih.govchromatographyonline.com These methods are crucial for obtaining pure samples for spectroscopic analysis and for studying the distribution and concentration of dehydrofalcarinol in biological sources. chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of dehydrofalcarinol in plant extracts nih.govresearchgate.net. This method allows for the separation and measurement of dehydrofalcarinol alongside other compounds present in complex mixtures nih.govresearchgate.net.

A typical HPLC method for analyzing dehydrofalcarinol involves using a C18 column as the stationary phase. nih.govresearchgate.net. The separation is achieved using a mobile phase, often a gradient system of acetonitrile (B52724) and water nih.govresearchgate.net. Detection is commonly performed by monitoring absorbance at specific wavelengths, such as 225 nm for dehydrofalcarinol nih.govresearchgate.net.

Studies have demonstrated the effectiveness of HPLC for the simultaneous determination of multiple compounds, including dehydrofalcarinol, in plant samples nih.govresearchgate.net. For instance, an HPLC method was developed and validated for the simultaneous determination of 16 compounds, including dehydrofalcarinol, in Artemisia ordosica. The method showed good linearity, precision (with relative standard deviations < 2.36%), repeatability, and stability nih.gov. Average recoveries for the compounds analyzed, including dehydrofalcarinol, were generally high, ranging between 95.33% and 99.50% nih.gov.

The quantitative analysis in HPLC is typically based on comparing the peak area or height of the analyte with that of known standards ksu.edu.sa. Peak areas are generally considered a more satisfactory analytical parameter than peak heights, especially when column conditions might affect peak widths ksu.edu.sa.

Data from a quantitative HPLC analysis of 16 compounds in Artemisia ordosica, including dehydrofalcarinol (compound 15), illustrates the performance characteristics of the method:

| Compound ID | Compound Name | Average Recovery (%) | RSD (%) |

| 1 | p-hydroxycinnamic acid | 99.50 | 1.99 |

| 2 | O-hydroxycinnamic acid | 95.38 | 1.81 |

| 5 | Coniferyl alcohol | 98.20 | 1.67 |

| 13 | Dehydrofalcarindiol | 99.20 | 1.79 |

| 14 | Arteordoyn A | 95.33 | 1.76 |

| 15 | Dehydrofalcarinol | 97.33 | 1.81 |

| 16 | Capillarin | 96.30 | 1.96 |

This table shows the average recoveries and relative standard deviations (RSD) for dehydrofalcarinol and several other compounds quantified in Artemisia ordosica using HPLC nih.govresearchgate.net.

Flash Chromatography for Purification

Flash chromatography is a widely used technique for the purification of organic compounds, including natural products like dehydrofalcarinol biotage.comchromtech.com. It is a type of column chromatography that uses pressurized gas to push the solvent through a stationary phase, typically silica (B1680970) gel, resulting in faster separations compared to traditional gravity column chromatography chromtech.compitt.edupharmatutor.orgtamu.edu.

The principle behind flash chromatography is the differential partitioning of compounds between a stationary phase and a mobile phase based on their polarity biotage.com. For purifying dehydrofalcarinol, which is a lipophilic polyacetylene mdpi.com, normal-phase flash chromatography using silica gel is commonly employed biotage.comrochester.edu. Solvent systems for flash chromatography are often mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the composition optimized to achieve adequate separation rochester.edu. The desired compound typically has an Rf value of around 0.3 on a TLC plate in the chosen solvent system pitt.edurochester.edu.

Flash chromatography can be used to purify compounds from crude plant extracts or reaction mixtures biotage.comchromtech.com. The mixture is loaded onto the column, and the mobile phase is passed through, eluting the separated compounds in fractions biotage.comtamu.edu. These fractions are then analyzed (e.g., by TLC or HPLC) to identify those containing the target compound, which are then collected and pooled biotage.compitt.edu.

Flash chromatography can be used as a step in the isolation and purification process of polyacetylenes from plant extracts researchgate.net. For example, in the isolation of compounds from Hedera rhombea, flash chromatography was used in conjunction with semi-preparative HPLC to purify polyacetylenes nih.gov. The technique is effective in removing impurities and unwanted byproducts, leading to the isolation of the desired compound with high purity biotage.com.

Vibrational Spectroscopy (Raman) for In Situ Analysis

Raman spectroscopy is a vibrational spectroscopic technique that can provide information about the molecular structure and composition of a sample nih.govmdpi.com. It is based on the inelastic scattering of light, where the scattered light has a different frequency than the incident light due to interactions with molecular vibrations nih.gov. Raman spectroscopy offers advantages such as being non-destructive and allowing for in situ analysis nih.govmdpi.comresearchgate.net.

In situ Raman spectroscopy allows for the analysis of samples under their natural or working conditions mdpi.comcore.ac.uklehigh.edunih.govrsc.org. This is particularly valuable for studying plant metabolites within plant tissues without extensive sample preparation researchgate.net. While the provided search results discuss the application of Raman spectroscopy for analyzing various plant metabolites like carotenoids and alkaloids, and its in situ capabilities for different materials nih.govresearchgate.netmdpi.comcore.ac.uklehigh.edunih.govrsc.orgresearchgate.net, direct specific applications of in situ Raman spectroscopy solely focused on analyzing dehydrofalcarinol within plant matrices are not explicitly detailed in the search results.

However, the general principles of Raman spectroscopy's application to plant metabolites and its in situ capabilities suggest its potential for studying dehydrofalcarinol. Raman spectroscopy can provide characteristic key bands related to the vibrational modes of individual compounds, which can be used for identification and potentially for assessing their distribution within plant tissues researchgate.netresearchgate.net. The ability to perform measurements directly on plant tissues makes it a valuable tool for non-destructive analysis researchgate.net.

Chemometric Approaches in Phytochemical Profiling

Chemometrics involves the application of mathematical and statistical methods to chemical data nih.govresearchgate.net. In phytochemical profiling, chemometric approaches are used to analyze complex datasets obtained from analytical techniques like chromatography and spectroscopy to extract meaningful information, identify patterns, and build models nih.govresearchgate.net.

Chemometrics can be applied to analyze the phytochemical composition of plant extracts and correlate it with various factors, such as plant origin or biological activity researchgate.netnih.govresearchgate.net. Techniques such as multivariate analysis, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA) are commonly used chemometric methods in phytochemical studies nih.gov.

While the search results highlight the use of chemometrics in profiling plant metabolites, including polyacetylenes and phenolics researchgate.netnih.govresearchgate.netacs.orgresearchgate.net, a specific application of chemometrics focused solely on the phytochemical profiling of dehydrofalcarinol across different samples or conditions is not explicitly detailed. However, considering dehydrofalcarinol is a significant polyacetylene in certain plant families researchgate.netmdpi.com, it would likely be included in comprehensive phytochemical profiling studies utilizing chemometric approaches.

Chemometric analysis of data from techniques like LC-MS can help in discriminating between different plant species or chemotypes based on their metabolite profiles researchgate.netnih.gov. This can provide insights into the natural variation of compounds like dehydrofalcarinol in different plant sources researchgate.netnih.gov.

Synthetic Strategies and Chemical Modifications

Total Synthesis Approaches

Total synthesis provides an unambiguous route to the molecular structure, allowing for the preparation of dehydrofalcarinol from simpler, often commercially available starting materials.

A key structural feature of dehydrofalcarinol is the conjugated diyne (1,3-diyne) system. The Cadiot-Chodkiewicz coupling is a powerful and widely used method for the synthesis of unsymmetrical diynes. rsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, such as copper(I) bromide or chloride, in the presence of an amine base like piperidine (B6355638) or other primary amines. rsc.orgwikipedia.orgjk-sci.com

The reaction mechanism proceeds through the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. wikipedia.orgalfa-chemistry.com This intermediate then undergoes oxidative addition with the 1-haloalkyne, and subsequent reductive elimination yields the desired 1,3-diyne product while regenerating the copper catalyst. alfa-chemistry.com Unlike the related Glaser coupling, the Cadiot-Chodkiewicz reaction selectively couples the terminal alkyne with the haloalkyne, preventing the formation of homocoupled side products and leading to a single desired product. wikipedia.org

For the synthesis of dehydrofalcarinol, a retrosynthetic analysis using this strategy would disconnect the C17 backbone at the diyne moiety. This suggests two potential precursor fragments:

A terminal alkyne containing the chiral alcohol and the vinyl group.

A 1-bromoalkyne or 1-iodoalkyne fragment for the remainder of the aliphatic chain.

This selective and efficient reaction is fundamental in constructing the core polyacetylene chain of many falcarinol-type compounds. rsc.org

Constructing a complex molecule like dehydrofalcarinol from basic starting materials requires a multi-step synthetic sequence. Such routes are often designed to control stereochemistry and install the various functional groups in a precise order. trine.edusyrris.jp While specific total syntheses of dehydrofalcarinol are proprietary or detailed in specialized literature, a general approach can be outlined based on common synthetic methodologies. uva.nlresearchgate.net

A plausible route could begin with a simple, inexpensive chiral precursor to establish the correct stereochemistry at the C3 alcohol. The synthesis would then involve a series of reactions to build the carbon chain and introduce the double and triple bonds. Key transformations in such a sequence typically include:

Carbon-Carbon Bond Formation: Reactions like the Wittig reaction to install the (Z)-double bond or Grignard reactions to extend the carbon chain.

Oxidation/Reduction: Oxidation of an alcohol to an aldehyde or ketone, or reduction of a carbonyl group to an alcohol.

Alkyne Formation: Introduction of triple bonds, for instance, via the Corey-Fuchs reaction or by elimination reactions of dihalides.

Protection/Deprotection: Using protecting groups for the sensitive alcohol and alkyne functionalities to prevent them from reacting during other synthetic steps.

These multi-step syntheses, while often lengthy, provide the flexibility to create not only the natural product itself but also various analogs for further study by modifying the building blocks or reaction sequence. uva.nlresearchgate.net

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the power of traditional organic chemistry. researchgate.netnih.gov This approach is particularly valuable for creating chiral molecules with high enantiomeric purity. nih.gov

Dehydrofalcarinol possesses a single chiral center at the C3 hydroxyl group, meaning it exists as two enantiomers ((R) and (S) forms). Lipase-mediated enzymatic kinetic resolution (EKR) is a highly effective method for separating these enantiomers from a racemic mixture (a 50:50 mixture of both). jocpr.commdpi.com

Lipases are enzymes that catalyze the hydrolysis of esters in nature. In organic synthesis, they are widely used in non-aqueous solvents to catalyze the reverse reaction: esterification or transesterification. utupub.fi The key to their utility in EKR is their enantioselectivity; the enzyme's active site preferentially accommodates one enantiomer over the other. mdpi.com

In a typical procedure for resolving racemic dehydrofalcarinol, the mixture is treated with a lipase (B570770) and an acyl donor (e.g., vinyl acetate) in an organic solvent. tandfonline.com

The lipase, for example, from Pseudomonas cepacia or Candida antarctica (often immobilized as CAL-B), will selectively catalyze the acylation (transfer of an acetyl group) of one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other. mdpi.comresearchgate.net

The reaction is stopped at approximately 50% conversion.

This results in a mixture containing one enantiomer as an acetate (B1210297) ester (e.g., (R)-3-acetoxydehydrofalcarinol) and the other as the unreacted alcohol (e.g., (S)-dehydrofalcarinol).

These two different compounds can then be easily separated using standard chromatographic techniques.

This method is a cornerstone for producing enantiomerically pure alcohols for pharmaceutical and research applications, offering a greener and more efficient alternative to classical resolution methods. jocpr.comtandfonline.com

Derivatization and Analog Synthesis for Research Purposes

The synthesis of derivatives and analogs of dehydrofalcarinol is crucial for investigating structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the structure of the parent compound, researchers can identify the key pharmacophores—the parts of the molecule responsible for its biological activity. nih.gov

Common modifications to the dehydrofalcarinol structure include:

Esterification of the Hydroxyl Group: The secondary alcohol at C3 can be readily converted into various esters (e.g., acetate, benzoate). This alters the polarity and steric bulk around the chiral center. Synthetic 3-acetoxyfalcarinol has been studied alongside its natural counterparts. nih.gov

Modification of the Alkene: The (Z)-double bond can be hydrogenated to a single bond, isomerized to the (E)-configuration, or epoxidized. Comparing the activity of these analogs helps determine the importance of the double bond's geometry and presence.

Changes to the Polyacetylene Chain: The length of the carbon chain can be altered, or the position of the diyne moiety can be shifted. This helps to probe the optimal length and electronic properties of the polyacetylene system for biological interaction.

The insights gained from studying these synthetic analogs are invaluable for designing new compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Stereoselective Synthesis of Enantiomers

While kinetic resolution is an effective method for separating enantiomers, its maximum theoretical yield for a single enantiomer is 50%. Stereoselective synthesis, also known as asymmetric synthesis, aims to directly produce a single desired enantiomer in high yield, bypassing the need to separate a racemic mixture. nih.govbohrium.com

Strategies for the stereoselective synthesis of a specific dehydrofalcarinol enantiomer include:

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials, such as amino acids or sugars, as building blocks. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Asymmetric Catalysis: This involves using a chiral catalyst to control the stereochemical outcome of a key reaction. For instance, an asymmetric reduction of a ketone precursor using a chiral reducing agent (e.g., as used in the synthesis of the drug Montelukast) could establish the C3 stereocenter with high enantiomeric excess. nih.gov

Dynamic Kinetic Resolution (DKR): This advanced technique combines the enzymatic kinetic resolution described earlier with an in-situ method for racemizing the slower-reacting enantiomer. mdpi.com A metal catalyst (often ruthenium-based) continuously converts the unwanted enantiomer back into the racemic mixture, allowing the enzyme to theoretically convert 100% of the starting material into a single desired enantiomeric product. mdpi.com

These sophisticated methods represent the cutting edge of organic synthesis, providing efficient and elegant pathways to enantiomerically pure bioactive compounds like dehydrofalcarinol. nih.gov

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Cytotoxicity

Selective Cytotoxicity in Specific Cell Lines (e.g., Mesenchymal Stem-like Triple-Negative Breast Cancer Cells)

Dehydrofalcarinol has demonstrated selective cytotoxic effects, notably in mesenchymal stem-like (MSL) subtype triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 cell line. nih.govnih.gov Studies have shown that an extract containing dehydrofalcarinol was significantly more potent against MDA-MB-231 cells compared to other TNBC subtypes. nih.govnih.gov This selective activity is not attributed to previously reported PPARγ agonist activities of polyacetylenes. nih.gov A CRISPR-Cas9-mediated gene knockout screen identified 17β-hydroxysteroid dehydrogenase type 11 (HSD17B11) as a mediator of dehydrofalcarinol's selective cytotoxic effects in MDA-MB-231 cells that exhibit high levels of this protein. nih.govnih.gov Furthermore, Ewing sarcoma cell lines highly dependent on HSD17B11 expression were also found to be highly sensitive to dehydrofalcarinol. nih.govnih.gov

Bioactivation by Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenase Type 11 (HSD17B11) / Short-chain Dehydrogenase/Reductase (SDR) Family)

Research indicates that dehydrofalcarinol's cytotoxic effects involve bioactivation by enzymes belonging to the Short-chain Dehydrogenase/Reductase (SDR) family, specifically HSD17B11. elifesciences.orgresearchgate.net HSD17B11, also known as estradiol (B170435) 17-beta-dehydrogenase 11, is an SDR enzyme. researchgate.net This bioactivation process is crucial for the compound's activity. elifesciences.orgresearchgate.net Studies on related lipidic alkynylcarbinols have shown that SDR enzymes oxidize these compounds into cytotoxic protein-reactive species. elifesciences.org While the exact mechanism for dehydrofalcarinol is still being elucidated, the identification of HSD17B11 as a mediator suggests a similar enzymatic bioactivation step is involved in generating the cytotoxic species. nih.govelifesciences.org

Protein Alkylation and Thiol Trapping

Polyacetylene phytochemicals, including those of the dehydrofalcarinol-type, are suggested to be highly alkylating compounds. mdpi.com Their unsaturated electrophilic systems can react with nucleophiles, such as thiol groups in proteins, through direct nucleophilic addition. mdpi.com This ability to trap thiols is considered a possible mechanism contributing to their biological effects. mdpi.com Protein alkylation, particularly of cysteine and lysine (B10760008) residues, can lead to the modification of proteins involved in various cellular processes. elifesciences.orgresearchgate.net Thiol trapping techniques are analytical tools used to study the redox state of cysteines in biological systems and can help identify proteins that undergo thiol modifications. plos.orgnih.govprotocols.ioresearchgate.net

Induction of Apoptosis (e.g., Mitochondrial Pathway)

Dehydrofalcarinol and related polyacetylenes have been shown to induce apoptosis in cancer cells. dntb.gov.uaresearchgate.net Apoptosis induction can occur via the mitochondrial pathway, also known as the intrinsic pathway. dntb.gov.uanih.govnih.govpromega.de This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, such as caspase-9 and caspase-3, and the cleavage of proteins like PARP. nih.govnih.govpromega.de Changes in mitochondrial membrane potential are also indicative of the involvement of the mitochondrial pathway in apoptosis. nih.govnih.gov

Cell Cycle Arrest (e.g., G1, G2/M phases)

Polyacetylenes can influence cell cycle progression, leading to cell cycle arrest in cancer cells. researchgate.net This arrest can occur at different phases, including the G1 and G2/M phases. researchgate.netresearchgate.netnih.govbiorxiv.orgoncotarget.com Cell cycle arrest prevents the proliferation of cancer cells by halting their progression through the cell division cycle. researchgate.netbiorxiv.org The specific phase of arrest and the underlying molecular mechanisms can vary depending on the compound and cell type. researchgate.netnih.govoncotarget.com

Interference with Cellular Signaling Pathways (e.g., mTORC1, NF-κB, Keap1-Nrf2, UPR, Growth Factor Signaling)

Dehydrofalcarinol and other polyacetylenes can interfere with various cellular signaling pathways involved in cancer development and progression. These pathways include:

mTORC1 Signaling: The mTORC1 pathway is involved in regulating cell growth and survival. nih.gov Inhibition of mTORC1 signaling has been observed with some natural products in TNBC cells. nih.gov

NF-κB Pathway: The NF-κB signaling pathway plays a role in inflammation, cell proliferation, and survival. researchgate.netnih.gov Polyacetylenes may affect this pathway. researchgate.net

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular response to oxidative stress and is involved in the expression of cytoprotective genes. nih.govaginganddisease.orgresearchgate.netresearchgate.netfrontiersin.org Interference with this pathway can impact cellular defense mechanisms. aginganddisease.orgresearchgate.netresearchgate.net

Unfolded Protein Response (UPR): The UPR is activated in response to endoplasmic reticulum stress, which can be triggered by the accumulation of misfolded proteins. elifesciences.orgresearchgate.netnih.govaginganddisease.org Some cytotoxic compounds, including dialkynylcarbinols bioactivated by SDRs, can induce ER stress and activate the UPR. elifesciences.orgresearchgate.net

Growth Factor Signaling: Growth factor signaling pathways are crucial for cell growth and proliferation. researchgate.net Polyacetylenes may influence these pathways. researchgate.net

Inhibition of Efflux Proteins (e.g., BCRP/ABCG2)

Efflux proteins, such as Breast Cancer Resistance Protein (BCRP), also known as ABCG2, play a significant role in transporting various substrates, including drugs and toxins, out of cells. pharmacologyeducation.orgmdpi.com This activity can contribute to multidrug resistance in cancer and affect the pharmacokinetics of therapeutic agents. mdpi.comoaepublish.com Research indicates that certain polyacetylenes, including those structurally related to dehydrofalcarinol, may act as inhibitors of efflux transporters like BCRP/ABCG2. semanticscholar.org ABCG2 is a half-transporter that functions as a homodimer and is predominantly expressed at the luminal membrane of blood-brain barrier cells, restricting brain entry of many substances. nih.gov Studies on ABCG2 inhibitors suggest that hydrophobic properties can be important for their inhibitory activity. mdpi.com While some compounds have shown potent inhibitory effects on BCRP efflux activity, the specific mechanism by which dehydrofalcarinol interacts with or inhibits BCRP/ABCG2 requires further detailed investigation. cenmed.comidrblab.net

Endoplasmic Reticulum Stress Induction

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis, folding, and lipid metabolism. nih.gov Perturbations in ER function can lead to the accumulation of unfolded proteins, triggering a cellular stress response known as ER stress. Prolonged or unresolved ER stress can activate apoptotic pathways. researchgate.netresearchgate.net Some studies on related natural compounds, such as falcarindiol (B120969), have demonstrated their ability to induce ER stress and activate the unfolded protein response (UPR) in cancer cells, leading to apoptosis. researchgate.netresearchgate.net While dehydrofalcarinol has been implicated in inducing endoplasmic reticulum stress as part of its cytotoxic mechanism, particularly after bioactivation by enzymes like HSD17B11, the specific pathways and molecular targets involved in dehydrofalcarinol-induced ER stress require further elucidation. elifesciences.orgscispace.com

Ubiquitin-Proteasome System (UPS) Inhibition

The Ubiquitin-Proteasome System (UPS) is a primary cellular pathway responsible for the degradation of aberrant and excessive proteins. biorxiv.org Inhibition of the UPS can lead to the accumulation of polyubiquitinated proteins and induce cell death, making it a target for cancer therapy. biorxiv.orgnih.govrsc.org Studies have shown that certain dialkynylcarbinols, which are structurally related to dehydrofalcarinol, can covalently modify proteins involved in protein quality control mechanisms after bioactivation, resulting in lipoxidation and subsequent inhibition of the UPS. elifesciences.orgscispace.com This inhibition can lead to the accumulation of ubiquitylated proteins and trigger apoptosis. elifesciences.orgscispace.com Research suggests that dehydrofalcarinol's cytotoxic effect may involve bioactivation by enzymes such as HSD17B11, leading to the generation of protein-reactive species that impair protein quality control mechanisms, including the UPS. elifesciences.orgscispace.com

Mechanisms of Antimicrobial Activity

Dehydrofalcarinol and related polyacetylenes exhibit a range of antimicrobial properties, including antifungal, antibacterial, and nematicidal effects. mdpi.comresearchgate.netnih.govresearchgate.net

Antifungal Properties

Dehydrofalcarinol and structurally related polyacetylenes have demonstrated antifungal activity against various fungi. mdpi.comresearchgate.net The mechanism of action of some antifungal polyacetylenes has been interpreted as the disruption of fungal membranes. mdpi.com Studies on related compounds like falcarindiol have shown that they can disrupt bimolecular lipid membranes and cause hemolysis. mdpi.com Research on dehydrofalcarinol and its derivatives isolated from plants like Artemisia halodendron has shown significant antifungal effects against fungi such as Cladosporium curcumerinum and Magnaporthe oryzae. mdpi.com While membrane disruption is a proposed mechanism, further detailed studies are needed to fully understand the specific molecular targets and pathways involved in dehydrofalcarinol's antifungal action.

Antibacterial Effects

While research on the antibacterial effects of dehydrofalcarinol specifically is less extensive than its antifungal properties, some studies on related natural compounds have explored their antibacterial mechanisms. For instance, dehydrocorydaline, an alkaloid, has shown antibacterial activity against Listeria monocytogenes by targeting multiple pathways, including carbohydrate metabolism, cell wall synthesis, and bacterial motility. nih.gov Although dehydrofalcarinol is a polyacetylene and not an alkaloid, this highlights the potential for natural compounds to exert antibacterial effects through diverse mechanisms. Further research is required to determine the specific antibacterial targets and mechanisms of dehydrofalcarinol.

Nematicidal Activity

Dehydrofalcarinol and related C17-acetylenes have shown significant nematicidal activity against plant-parasitic nematodes, such as Meloidogyne incognita. mdpi.comnih.gov Studies on derivatives of the dehydrofalcarinol type isolated from Artemisia halodendron have demonstrated notable effects against nematodes. mdpi.com For example, artehaloyn A, a derivative, exhibited a low LC50 value against Meloidogyne incognita, indicating potent activity. mdpi.com While the efficacy of dehydrofalcarinol as a nematicide has been reported, the precise molecular mechanisms by which it affects nematodes require further investigation.

Mechanisms of Insecticidal Activity

Polyacetylenes, including those of the dehydrofalcarinol type, have demonstrated insecticidal activity. researchgate.netresearchgate.netmdpi.comarabjchem.org While the precise mechanisms can vary depending on the insect species and the specific polyacetylene derivative, studies suggest that these compounds can interfere with essential physiological processes in insects. For instance, some polyacetylenes have shown antifeeding effects against pest insects like Spodoptera littoralis, Rhopalosiphium padi, and Myzus persicae. researchgate.net The high cytotoxic potency observed in some dehydrofalcarinol derivatives may be related to their affinity to form stable bonds with proteins involved in signaling pathways critical for insect survival. researchgate.net Insecticidal activity has also been reported for spiroketal enol ether type acetylenes. researchgate.net Preliminary screenings have indicated larvicidal activity of dehydrofalcarinol and dehydrofalcarindiol against Aedes aegypti. mdpi.com

Mechanisms of Anti-inflammatory Activity

Dehydrofalcarinol-type oxylipins possess anti-inflammatory activities. nih.govresearchgate.net The anti-inflammatory effects of these compounds appear to involve the modulation of key pathways and mediators in the inflammatory response. researchgate.netresearchgate.net

Modulation of Inflammatory Cytokines

Studies indicate that dehydrofalcarinol and related acetylenic oxylipins can influence the production of inflammatory cytokines. nih.govresearchgate.netnih.govf1000research.com Pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin (IL)-1, and IL-6 are central to the inflammatory process and are often overexpressed in chronic inflammation. nih.govnih.gov Bioactive C17 and C18 acetylenic oxylipins have been shown to inhibit the formation of these pro-inflammatory cytokines. nih.gov For example, dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) compound, reduced the production of TNF-α, IL-6, IL-1β, and CCL2 by down-regulating the activity of I-κB kinase and subsequently the DNA binding activity of NF-κB. nih.gov While DHCA is not dehydrofalcarinol, this illustrates a potential mechanism involving the NF-κB pathway, which is a major pathway of inflammation that mediates the expression of pro-inflammatory cytokines and enzymes. nih.gov Polyacetylenes, including the falcarinol (B191228) type, can influence inflammatory cytokines and the NF-κB pathway. researchgate.net

Inhibition of COX-1 and COX-2

Dehydrofalcarinol-type polyacetylenes may also exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. researchgate.netresearchgate.netnih.gov COX enzymes are involved in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. f1000research.comcore.ac.uk COX-2 is particularly important in the production of prostaglandins during inflammation. f1000research.com Inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). f1000research.com Bioactive C17 and C18 acetylenic oxylipins have been shown to inhibit inflammatory enzymes such as COXs. nih.gov Studies on falcarinol and falcarindiol, related polyacetylenes, have demonstrated that their antineoplastic effect is likely due to the inhibition of pro-inflammatory markers in the NF-κB signaling pathway, including cyclooxygenase-2. researchgate.netresearchgate.net

Lipoxygenase (LOX) Pathway Modulation

Modulation of the lipoxygenase (LOX) pathway represents another potential mechanism for the anti-inflammatory activity of dehydrofalcarinol. researchgate.net LOX enzymes are involved in the metabolism of polyunsaturated fatty acids, leading to the production of various inflammatory mediators. core.ac.uknih.gov Bioactive C17 and C18 acetylenic oxylipins have been shown to inhibit inflammatory enzymes such as LOXs. nih.gov The LOX pathway is integral to the inflammatory response, and its modulation can influence the production of inflammatory cytokines. core.ac.uk

Allelopathic Mechanisms (e.g., Seed Germination Inhibition)

Dehydrofalcarinol has been identified as a compound with allelopathic properties, particularly in inhibiting seed germination and plant growth. researchgate.netnih.govf1000research.comnih.govresearchgate.net Allelopathy involves the release of chemical compounds by a plant that affect the growth, development, and distribution of other plants and microorganisms. mdpi.comagriculturejournals.cz The allelopathic effects of compounds like dehydrofalcarinol can manifest as reduced germination rates, delayed germination speed, and inhibited root and shoot elongation in target species. mdpi.comagriculturejournals.czunesp.br While the exact molecular mechanisms can be complex and involve interactions between various chemicals, allelochemicals are known to have phytotoxic properties that negatively impact plant growth. agriculturejournals.cz Dehydrofalcarinol was identified as one of the seed germination inhibitory components from Artemisia capillaris. researchgate.net These compounds can affect mechanisms of cell division and elongation in target plants. unesp.br

Antiviral Activities (e.g., Anti-HBV)

Dehydrofalcarinol and related polyacetylenes have shown antiviral activities, including effects against Hepatitis B virus (HBV). researchgate.netnih.govresearchgate.net Natural metabolites can exert anti-HBV effects by influencing the expression and function of host and/or viral genes. researchgate.netresearchgate.net Studies on Artemisia scoparia extracts, which contain polyacetylenes including dehydrofalcarinol type, revealed activity against the secretions of HBsAg and HBeAg, and HBV DNA replication. researchgate.net Compounds isolated from A. scoparia, including polyacetylene glucosides, inhibited HBV DNA replication. researchgate.net While the precise targets for many antiviral natural products, including dehydrofalcarinol, are still being clarified, research suggests they can interfere with different stages of the HBV life cycle, such as biosynthesis, assembly, and secretion. nih.gov

Structure Activity Relationship Sar Studies

Impact of Polyacetylene Chain Length and Unsaturation

The polyacetylene chain is a defining feature of dehydrofalcarinol and related compounds. The length of this carbon chain and the number and position of double and triple bonds significantly influence biological activity. Studies on various polyacetylenes have indicated that the chain length is important for activity, with cytotoxicity potentially dropping off dramatically as the chain shortens mdpi.com. The presence and arrangement of conjugated triple bonds, characteristic of polyacetylenes, contribute to their chemical reactivity and biological interactions researchgate.net. The degree of unsaturation, including the presence of terminal double bonds, has also been shown to impact the bioactivity of polyacetylenes mdpi.comresearchgate.net. For instance, C17 and C18 acetylenic oxylipins with a terminal double bond have been identified as potent inhibitors of pancreatic cancer cell proliferation compared to analogous compounds with a terminal single bond mdpi.com.

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, particularly the absolute configuration at chiral centers, is a critical factor in determining the biological activity of many natural products libretexts.orgcareerendeavour.commnstate.edu. Dehydrofalcarinol has a chiral center at C-3, with naturally occurring dehydrofalcarinol often possessing the (3R,9Z) configuration nih.gov. Studies on related polyacetylenes, such as falcarinol (B191228) and panaxytriol, have demonstrated that the stereochemistry is important for their cytotoxicity mdpi.comresearchgate.net. The biological activity can differ significantly between enantiomers careerendeavour.commnstate.edu. While specific comparative data on the enantiomeric activity of (R)- and (S)-dehydrofalcarinol was not detailed, the importance of stereochemistry in related compounds suggests it is also a key factor for dehydrofalcarinol mdpi.comresearchgate.net.

Structural Requirements for Specific Biological Activities (e.g., Cytotoxicity, Antifungal, Plant Growth Inhibition)

Different structural features of dehydrofalcarinol and its analogs contribute to specific biological activities.

Cytotoxicity: For cytotoxicity, particularly against cancer cell lines, the C17 polyacetylene backbone with a terminal double bond appears to be a significant structural requirement mdpi.com. The presence of a secondary allylic alcohol or ester/ketone at C-3 also seems important mdpi.com. Dehydrofalcarinol itself has been reported to have cytotoxic activity almanaqueacoriano.comneocities.org. Comparative studies suggest that dehydrofalcarinol-type polyacetylenes can exhibit cytotoxic effects mdpi.comresearchgate.net.

Antifungal Activity: Falcarinol-type polyacetylenes, including falcarinol and falcarindiol (B120969), are known for their antifungal properties, protecting plants from fungal diseases researchgate.netwikipedia.orgwikipedia.org. While dehydrofalcarinol is related, specific detailed SAR on its antifungal activity compared to structural features was not extensively provided. However, the polyacetylene structure with its unsaturations is generally associated with antifungal effects researchgate.net.

Plant Growth Inhibition: Some polyacetylenes have shown effects on plant growth frontiersin.orgmdpi.com. While the search results mentioned plant growth promotion in the context of a different antifungal compound frontiersin.org and plant growth hormones produced by fungi mdpi.com, specific SAR for dehydrofalcarinol's plant growth inhibitory effects based on its structure was not detailed.

Comparative SAR with Related Falcarinol-Type Polyacetylenes

Comparing the SAR of dehydrofalcarinol with related falcarinol-type polyacetylenes provides valuable insights. Falcarinol (with a saturated chain between C-9 and C-16) and falcarindiol (with hydroxyls at C-3 and C-8) are two closely related compounds wikipedia.orgwikipedia.org. Studies comparing falcarinol and dehydrofalcarinol have shown that both can exhibit cytotoxicity almanaqueacoriano.comneocities.org. However, a study comparing synthetic dihydrofalcarinol with falcarinol and falcarindiol 3-acetate showed that dihydrofalcarinol was significantly less potent in inhibiting pancreatic cancer cell proliferation mdpi.com. This suggests that the presence of the double bond at the terminal end of the polyacetylene chain, present in dehydrofalcarinol and falcarinol but not in dihydrofalcarinol, is crucial for this activity mdpi.com. The differences in oxygenation patterns (e.g., hydroxyls in falcarindiol vs. dehydrofalcarinol) also contribute to variations in biological activities, including antifungal properties wikipedia.org.

Illustrative Data Table (Conceptual based on search findings):

| Compound | Key Structural Feature(s) | Observed Activity (Example) | Relative Potency (Conceptual) | Reference |

| Dehydrofalcarinol | C17 polyacetylene, terminal double bond, C-3 hydroxyl, (9Z) | Cytotoxicity | Moderate/High | almanaqueacoriano.comneocities.org |

| Falcarinol | C17 polyacetylene, terminal double bond, C-3 hydroxyl, (9Z) | Cytotoxicity, Antifungal | Moderate/High | almanaqueacoriano.comwikipedia.org |

| Falcarindiol | C17 polyacetylene, terminal double bond, C-3, C-8 hydroxyls | Antifungal, Cytotoxicity | High (antifungal) | wikipedia.orgresearchgate.net |

| Dihydrofalcarinol | C17 polyacetylene, terminal single bond, C-3 hydroxyl | Cytotoxicity (pancreatic cancer) | Low | mdpi.com |

| Panaxydol | C17 polyacetylene, epoxide, C-3 hydroxyl | Cytotoxicity | Not specified relative to DHF | thegoodscentscompany.comuni.lu |

| Panaxytriol | C17 polyacetylene, triol | Cytotoxicity | Not specified relative to DHF | thegoodscentscompany.comwikipedia.org |

Detailed Research Findings (Examples from search results):

A study indicated that C17 and C18 acetylenic oxylipins with a terminal double bond are potent inhibitors of pancreatic cancer cell proliferation compared to corresponding polyacetylenes with a terminal single bond mdpi.com.

Falcarinol and a C18 polyacetylene modulated genes related to proapoptosis, antiapoptosis, apoptosis, cell cycle, stress, and death receptors in cancer cells mdpi.com.

The stereochemistry of C17-polyacetylenes from Panax quinquefolius is important for their cytotoxicity mdpi.com.

Falcarindiol had lower antifungal activity than falcarinol in one report researchgate.net, while another highlights falcarindiol's antifungal activity wikipedia.org. This could suggest variations depending on the fungal species or experimental conditions.

Ecological and Chemotaxonomic Significance

Role in Plant Defense Mechanisms Against Biotic Stressors

Plants produce a diverse array of secondary metabolites to defend themselves against threats from herbivores and pathogens. Dehydrofalcarinol is one such compound implicated in these defense strategies. Polyacetylenes in general are known to perform biological defense functions and have been reported to act as phytoalexins in plants. researchgate.net

Research suggests that polyacetylenes, including derivatives of dehydrofalcarinol, can exhibit insecticidal and nematicidal properties, contributing to the deterrence of herbivores. nih.govresearchgate.netnih.gov While specific studies focusing solely on dehydrofalcarinol's role in deterring herbivory were not extensively detailed in the search results, the broader class of polyacetylenes to which it belongs is recognized for these activities. For instance, insecticidal activity has been reported for other acetylene (B1199291) types found in Artemisia, such as spiroketal enol ethers and linear triynes. mdpi.com

Dehydrofalcarinol and related polyacetylenes have demonstrated antifungal and antibacterial activities, contributing to plant resistance against microbial pathogens. researchgate.netnih.govresearchgate.net Studies have shown that polyacetylenes act as phytoalexins, compounds produced by plants in response to infection, to inhibit the growth of fungi and bacteria. researchgate.net For example, falcarinol (B191228) and falcarindiol (B120969), structurally related C17-acetylenes, have shown antifungal activity. au.dkresearchgate.net While direct evidence for dehydrofalcarinol's antibacterial activity in Artemisia was not prominent in the search results, other acetylenes from the genus, like pontica epoxide, have shown significant antibacterial effects. mdpi.com Dehydrofalcarinol has been identified in plants like Hedera helix, where extracts have shown antifungal activity against various fungi. notulaebotanicae.roherbapolonica.pl

Allelopathic Interactions in Plant Ecosystems

Allelopathy is the chemical inhibition of one plant species by another. Dehydrofalcarinol and other polyacetylenes have been reported to have allelopathic effects, influencing the germination and growth of other plants in the vicinity. nih.govresearchgate.netmdpi.comamazon.comresearcher.life This suggests that dehydrofalcarinol can play a role in shaping plant communities and competition within ecosystems. The ecological impact of acetylene formation, including types like dehydrofalcarinol, is evident in their ability to inhibit seed germination and the growth of weeds. nih.govresearchgate.net

Dehydrofalcarinol as a Chemotaxonomic Marker

The presence and distribution of specific secondary metabolites like dehydrofalcarinol can serve as valuable chemotaxonomic markers, aiding in the classification and understanding of phylogenetic relationships between plant species. mdpi.commdpi.com

Within the large genus Artemisia, the distribution of different polyacetylene structural types, including the dehydrofalcarinol type, provides important chemotaxonomic criteria for infrageneric grouping. mdpi.com The co-occurrence of the dehydrofalcarinol type with the aromatic capillen-isocoumarin type is a characteristic biogenetic trend that clearly segregates species of the subgenus Dracunculus from those of the subgenera Artemisia and Absinthium. nih.govresearchgate.netmdpi.com This distinct chemical profile helps in differentiating species within Artemisia. researchgate.netmdpi.com

Polyacetylenic oxylipins, including dehydrofalcarinol derivatives, are characteristic of the Asteraceae family, and their structural variation makes them appropriate chemotaxonomic markers. mdpi.com The dehydrofalcarinol type of acetylenes represents a significant chemical character also found in the related families Araliaceae and Apiaceae, although the saturation patterns in corresponding structures like falcarinol derivatives can differ, providing further chemotaxonomic distinction. mdpi.com The presence and specific structures of these compounds contribute to understanding the systematic relationships within Asteraceae and their evolutionary links to other families. mdpi.comnih.govzobodat.at

Future Research Directions and Applications

Elucidation of Remaining Biosynthetic Steps and Enzymes

While β-hydroxyoleic acid has been proposed as a biosynthetic precursor for Dehydrofalcarinol, the complete sequence of enzymatic transformations leading to its characteristic polyacetylene structure is not yet fully elucidated. mdpi.com Further research is needed to identify the specific desaturase and acetylenase enzymes responsible for introducing the triple bonds and the dehydratase leading to the terminal vinyl group. mdpi.com Investigations into the chain-shortening processes, potentially involving β- and α-oxidation, that lead to related C14 and C13 intermediates are also crucial for a comprehensive understanding of the biosynthetic pathway. mdpi.com Chemoproteomics, utilizing activity-based probes, has shown promise in identifying enzymes involved in plant natural product biosynthesis and could be a valuable tool in this endeavor. frontiersin.org

Advanced Mechanistic Studies using Omics Technologies (e.g., CRISPR-Cas9 Screening, Chemoproteomics)

Understanding the precise mechanisms by which Dehydrofalcarinol exerts its biological effects requires advanced approaches. Omics technologies, such as transcriptomics, metabolomics, and proteomics, can provide a global view of cellular responses to Dehydrofalcarinol exposure. nih.gov CRISPR-Cas9 genome-wide knockout screens have already been successfully employed to identify the mechanism of selective activity of Dehydrofalcarinol in certain cancer cell lines, highlighting the role of specific genes like HSD17B11. jci.orgacs.orgcancer.govnih.govacs.orgsciopen.combiorxiv.org Chemoproteomics can further complement these studies by identifying the specific protein targets that Dehydrofalcarinol interacts with, providing insights into its molecular mechanism of action. frontiersin.org Integrating data from these different omics approaches, potentially combined with single-cell analysis, will offer a more complete picture of Dehydrofalcarinol's cellular impact. frontiersin.org

Exploration of Novel Biological Targets

Dehydrofalcarinol and related polyacetylenes have demonstrated a range of biological activities, including antifungal, insecticidal, nematicidal, antibacterial, and cytotoxic effects. mdpi.com While some targets, such as HSD17B11 in the context of cancer cell selectivity, have been identified, the full spectrum of biological targets for Dehydrofalcarinol remains to be explored. nih.govelifesciences.org Research should aim to identify novel protein interactions and cellular pathways modulated by Dehydrofalcarinol using techniques like affinity chromatography coupled with mass spectrometry or activity-based protein profiling. frontiersin.org This exploration could uncover new therapeutic opportunities and provide a better understanding of the diverse bioactivities observed for this compound.

Development of Dehydrofalcarinol-Derived Research Probes